A Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate
A Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate. The carbamate functional group is a cornerstone in medicinal chemistry, frequently utilized in approved drugs and prodrugs to modulate biological activity and improve pharmacokinetic profiles.[1][2] The introduction of a trifluoroethyl group can significantly alter properties such as metabolic stability and lipophilicity. This document consolidates known and predicted data for this specific molecule, outlines authoritative experimental protocols for their validation, and offers expert insights into the interpretation and significance of these properties for researchers, scientists, and drug development professionals.
Compound Identification and Structure
The foundational step in any chemical or pharmaceutical investigation is the unambiguous identification of the molecule of interest. All subsequent data are predicated on the certainty of this identity.
Chemical Identity
The key identifiers for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate are summarized below.
| Identifier | Value | Source |
| Chemical Name | 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate | N/A |
| Synonym(s) | 2,2,2-trifluoroethyl 3-methoxyphenylcarbamate | |
| CAS Number | 929975-42-8 | |
| Molecular Formula | C₁₀H₁₀F₃NO₃ | [3] |
| Molecular Weight | 249.19 g/mol | |
| Physical Form | Powder (at room temperature) |
Structural Elucidation
The two-dimensional structure, along with machine-readable identifiers, provides a complete representation of the molecule's connectivity.
2D Structure:

| Identifier | Value | Source |
| SMILES | COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F | [3] |
| InChI | InChI=1S/C10H10F3NO3/c1-16-8-4-2-3-7(5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | [3] |
| InChIKey | KIXJMZBMMCSAIN-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
These properties govern the pharmacokinetic and pharmacodynamic behavior of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (LogP/LogD)
Expertise & Experience: Lipophilicity is a critical parameter that dictates a molecule's ability to partition between aqueous and lipid environments, such as crossing cellular membranes. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[4] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.
The predicted octanol-water partition coefficient (XlogP) for this compound suggests moderate lipophilicity.
| Parameter | Predicted Value | Method/Source |
| XlogP | 3.0 | PubChemLite[3] |
Acidity/Basicity (pKa)
Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding, and membrane permeability.[5] The primary ionizable site in this molecule is the proton on the carbamate nitrogen. Carbamate N-H groups are generally very weakly acidic, with high pKa values. However, the electronic environment can significantly influence this. For instance, a study on a cyclic carbamate with strong electron-withdrawing groups reported an unusually low pKa of 10.2, demonstrating that substituent effects can dramatically alter acidity.[6] For 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate, the pKa is expected to be high, but experimental verification is essential.
| Parameter | Estimated Value/Range | Justification |
| pKa (N-H) | > 12 (Estimated) | Carbamate N-H protons are typically weakly acidic. The methoxy group is slightly donating, while the trifluoroethyl group is withdrawing, but the overall effect is not expected to lower the pKa into the physiological range. Experimental determination is required for an accurate value.[6] |
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a prerequisite for absorption and distribution in the body. Low solubility is a major hurdle in drug development, affecting nearly 40% of drug candidates.[7] It is crucial to distinguish between thermodynamic solubility, the true equilibrium concentration, and kinetic solubility, a measure of precipitation from a stock solution (often DMSO), which is used in high-throughput screening.[8] No experimental solubility data for this compound is publicly available. Given its predicted LogP of 3.0, low aqueous solubility is anticipated.
Physical State and Thermal Properties
The compound is supplied as a powder, indicating it is a solid at standard temperature and pressure. Critical thermal properties like the melting point have not been reported and must be determined experimentally.
Spectroscopic and Spectrometric Profile
Spectroscopic analysis provides a fingerprint for compound confirmation and structural verification. While experimental spectra are not available, a predictive analysis based on the known structure is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (multiplets in the ~6.7-7.2 ppm range), the N-H proton (a broad singlet), the methylene protons (-CH₂-) adjacent to the trifluoromethyl group (a quartet due to coupling with ¹⁹F), and the methoxy protons (-OCH₃) (a singlet around 3.8 ppm).
-
¹³C NMR: The spectrum will display 10 unique carbon signals, including those for the carbonyl group (~154 ppm), the aromatic carbons, the methoxy carbon, the methylene carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful analytical tool.[9][10] A single signal, a triplet (due to coupling with the adjacent -CH₂- protons), is expected for the -CF₃ group. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it ideal for purity assessment and quantitative analysis.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorbances of the carbamate functionality.[13]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | ~3300 | Stretching |
| Aromatic C-H | ~3000-3100 | Stretching |
| Aliphatic C-H | ~2850-2960 | Stretching |
| C=O (Carbonyl) | ~1700-1730 | Stretching |
| Aromatic C=C | ~1500-1600 | Stretching |
| C-O | ~1200-1300 | Asymmetric Stretching |
| C-F | ~1000-1100 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule.
| Parameter | Predicted Value | Source |
| Monoisotopic Mass | 249.06128 Da | PubChemLite[3] |
| [M+H]⁺ | 250.06856 m/z | PubChemLite[3] |
| [M+Na]⁺ | 272.05050 m/z | PubChemLite[3] |
Expertise & Experience: Under electrospray ionization (ESI), the molecule is expected to readily form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Common fragmentation pathways would involve the cleavage of the carbamate bond, leading to fragments corresponding to the 3-methoxyaniline and trifluoroethanol moieties.
Experimental Protocols for Physicochemical Characterization
Trustworthiness: The following protocols are based on gold-standard, self-validating methodologies widely accepted in the pharmaceutical industry. They are designed to yield reliable and reproducible data.
Protocol: Determination of Thermodynamic Aqueous Solubility
Causality: The Shake-Flask method is the definitive technique for measuring thermodynamic solubility because it allows the system to reach a true equilibrium between the solid and dissolved states of the compound.[14][15] This contrasts with kinetic methods that can overestimate solubility due to the formation of supersaturated solutions.[8]
Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
Causality: The Shake-Flask method directly measures the partitioning of a compound between a lipid-mimicking solvent (n-octanol) and an aqueous phase, providing the most accurate LogP value.[16] While HPLC-based methods are faster and use less material, they provide an indirect estimation and must be calibrated against standards with known LogP values.[17][18]
Methodology:
-
Preparation: Prepare a solution of the compound in the phase in which it is more soluble (likely n-octanol). Pre-saturate the n-octanol with water and the aqueous buffer (pH 7.4) with n-octanol to ensure thermodynamic consistency.
-
Partitioning: Combine equal volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated aqueous buffer in a sealed container.
-
Equilibration: Shake the container vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning, then allow the phases to separate completely (centrifugation may be required).
-
Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the compound's concentration in each phase using an appropriate analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Protocol: Determination of pKa (Spectrophotometric Method)
Causality: This method is effective for compounds that possess a chromophore close to the ionizable center, as the UV-Vis absorbance spectrum will change as a function of protonation state.[6] By monitoring this change across a range of pH values, one can determine the pH at which the protonated and deprotonated species are in equal concentration, which corresponds to the pKa.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.
-
Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
pKa Calculation: Plot the absorbance at this chosen wavelength against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point, which is the pKa.
Conclusion
2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate is a compound with moderate predicted lipophilicity and is expected to have low aqueous solubility and a high pKa, typical of many N-aryl carbamates. While computational tools provide valuable initial estimates, this guide underscores the critical need for empirical determination of its core physicochemical properties. The detailed protocols provided for solubility, LogP, and pKa determination offer a robust framework for researchers to generate the high-quality, reliable data essential for advancing drug discovery and development programs.
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